D-Valsartan

Description

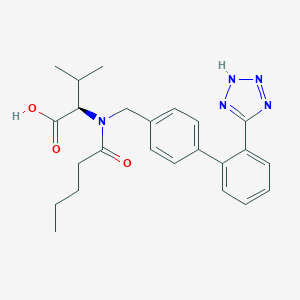

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137862-87-4 | |

| Record name | Valsartan, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137862874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 137862-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALSARTAN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC67444MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide to the Synthesis and Purification of D-Valsartan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic and purification methodologies relevant to D-Valsartan, the dextrorotatory enantiomer of the widely used antihypertensive agent, Valsartan. While the pharmacologically active form is the S-enantiomer, the isolation and characterization of the D-enantiomer are crucial for quality control, impurity profiling, and stereospecific research. This document details adapted synthetic protocols, enantiomer separation techniques, and the underlying mechanism of action.

Introduction to Valsartan and Stereoisomerism

Valsartan is a potent and selective angiotensin II receptor blocker (ARB) that targets the type 1 (AT1) receptor, playing a critical role in the management of hypertension and heart failure. It functions within the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. The therapeutic efficacy of Valsartan is stereospecific, residing in the (S)-enantiomer. However, the presence and quantity of the (R)-enantiomer, or D-Valsartan, must be strictly controlled in the bulk drug substance. This necessity drives the development of robust analytical methods for enantiomeric separation and efficient purification strategies to isolate or remove the D-isomer.

Synthesis of D-Valsartan (Adapted Protocol)

Synthetic Workflow

The synthesis involves N-acylation and N-alkylation of a D-valine derivative, followed by a key palladium-catalyzed cross-coupling reaction (e.g., Negishi or Suzuki) to form the biphenyl (B1667301) core, and subsequent cyclization and hydrolysis steps.

Experimental Protocol: Synthesis of Crude D-Valsartan

Step 1: N-Acylation of D-Valine Methyl Ester

-

Suspend D-valine methyl ester hydrochloride in dichloromethane.

-

Add triethylamine (B128534) to the suspension.

-

Cool the mixture to 0-5°C.

-

Slowly add n-pentanoyl chloride, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 1-2 hours until completion (monitored by TLC/LC-MS).

-

Perform an aqueous workup to isolate the product, methyl N-pentanoyl-D-valinate.

Step 2: N-Alkylation

-

Dissolve the product from Step 1 in tetrahydrofuran (B95107) (THF).

-

Add a strong base, such as sodium hydride (NaH), to the solution.

-

Add 1-bromo-4-(bromomethyl)benzene.

-

Reflux the reaction mixture for 1-2 hours.

-

After cooling, quench the reaction and perform an aqueous workup followed by purification (e.g., column chromatography) to yield the aryl bromide intermediate.

Step 3: Tetrazole Ring Formation and Hydrolysis

-

A common route involves the reaction of

An In-depth Technical Guide to D-Valsartan: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of D-Valsartan, the (R)-enantiomer of the widely used antihypertensive drug, Valsartan (B143634). While the therapeutic effects of Valsartan are primarily attributed to the (S)-enantiomer (L-Valsartan), a thorough understanding of the D-isomer is critical for researchers, scientists, and drug development professionals involved in stereoselective synthesis, analytical method development, impurity profiling, and pharmacological safety assessment. This document details the physicochemical characteristics of D-Valsartan, presents established experimental protocols for its separation and analysis, and illustrates its relationship to the renin-angiotensin-aldosterone system (RAAS) signaling pathway.

Chemical Structure and Identification

D-Valsartan, also known as (R)-Valsartan or Valsartan EP Impurity A, is the enantiomer of the active pharmaceutical ingredient L-Valsartan.[1][2] Its chemical structure is characterized by a biphenyl (B1667301) tetrazole moiety linked to an acylated D-valine residue.

| Identifier | Value |

| IUPAC Name | (2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |

| Synonyms | (R)-Valsartan, ent-Valsartan, Valsartan Impurity A |

| CAS Number | 137862-87-4 |

| Molecular Formula | C₂₄H₂₉N₅O₃ |

| Molecular Weight | 435.52 g/mol |

| SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)--INVALID-LINK--C)C(=O)O |

| InChI Key | ACWBQPMHZXGDFX-JOCHJYFZSA-N |

Physicochemical Properties

The physicochemical properties of D-Valsartan are crucial for its handling, formulation, and analytical characterization. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Melting Point | 108-110 °C | [BOC Sciences] |

| Appearance | White to off-white solid | [BOC Sciences] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727). | [BOC Sciences] |

| pKa | The estimated pKa values for the tetrazole and carboxylic acid moieties of valsartan are approximately 4.7 and 3.9, respectively. | [Pharmacological and Pharmaceutical Profile of Valsartan: A Review] |

| LogP | The LogP value for valsartan is approximately 1.499, suggesting it is relatively hydrophilic at physiological pH. | [Pharmacological and Pharmaceutical Profile of Valsartan: A Review] |

Biological Activity and Stereospecificity

Experimental Protocols

Enantioselective Synthesis

The synthesis of D-Valsartan can be achieved by employing D-valine as the chiral starting material, following synthetic routes established for L-Valsartan which typically use L-valine. A general synthetic strategy involves the reductive amination of a biphenyl aldehyde derivative with the methyl ester of D-valine, followed by acylation and subsequent formation of the tetrazole ring and hydrolysis of the ester.

A representative synthetic scheme is the Negishi coupling, which has been shown to be an efficient method for the synthesis of Valsartan. To synthesize D-Valsartan, one would start with D-valine methyl ester hydrochloride.

Protocol Outline for D-Valsartan Synthesis (adapted from L-Valsartan synthesis):

-

N-acylation of D-valine methyl ester: React D-valine methyl ester hydrochloride with valeryl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (B109758) to yield methyl N-pentanoyl-D-valinate.

-

N-alkylation: The product from the previous step is then N-protected with a suitable biphenyl derivative, such as 1-bromo-4-(bromomethyl)benzene, in the presence of a strong base like sodium hydride in an anhydrous solvent like tetrahydrofuran. This yields methyl N-(4-bromobenzyl)-N-pentanoyl-D-valinate.

-

Biaryl Coupling (Negishi Reaction): The key biphenyl structure is formed via a Negishi coupling. This involves the ortho-metalation of a protected 5-phenyl-1H-tetrazole (e.g., 5-phenyl-1-trityl-1H-tetrazole) with an organolithium reagent, followed by transmetalation with zinc chloride to form an organozinc reagent. This is then coupled with the aryl bromide from the previous step in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., Q-phos).

-

Deprotection and Hydrolysis: The resulting protected D-Valsartan ester is then deprotected (e.g., removal of the trityl group under acidic conditions) and the methyl ester is hydrolyzed, typically using a base like sodium hydroxide (B78521) in a methanol/water mixture, to yield D-Valsartan.

Analytical Separation of Enantiomers

The separation and quantification of D-Valsartan from its S-enantiomer is critical for quality control and impurity analysis. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are two commonly employed techniques.

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

A robust method for the enantiomeric separation of Valsartan has been developed using a polysaccharide-based chiral stationary phase.[3]

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based stationary phase.

-

Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in a ratio of 85:15:0.2 (v/v/v). The TFA is crucial for enhancing chromatographic efficiency and resolution.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1.0 mg/mL.[3]

-

Expected Elution Order: The (R)-enantiomer (D-Valsartan) typically elutes before the (S)-enantiomer (L-Valsartan).

4.2.2. Capillary Zone Electrophoresis (CZE)

CZE offers an alternative method for the chiral separation of Valsartan enantiomers.

-

Capillary: Fused-silica capillary (e.g., 75 µm I.D., 60 cm effective length).

-

Running Buffer: 30 mmol/L sodium acetate (B1210297) buffer at pH 4.50, containing 18 mg/mL β-cyclodextrin as the chiral selector.

-

Separation Voltage: 20 kV.

-

Detection: UV at 254 nm.

-

Sample Injection: Hydrodynamic injection for 10 seconds.

-

Expected Outcome: Baseline separation of the two enantiomers with good resolution.

Spectroscopic Characterization

The structural elucidation of D-Valsartan can be confirmed using various spectroscopic techniques. The spectra are expected to be identical to those of L-Valsartan, with the exception of techniques sensitive to chirality (e.g., circular dichroism).

-

¹H NMR: The proton NMR spectrum of Valsartan shows characteristic signals for the aromatic protons of the biphenyl system, the aliphatic protons of the valine and pentanoyl moieties, and the acidic protons of the carboxylic acid and tetrazole groups.

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of Valsartan typically shows a protonated molecular ion [M+H]⁺ at m/z 436.2. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation pattern for structural confirmation.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of Valsartan displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the tetrazole, the C=O stretch of the carboxylic acid and the amide, and the aromatic C-H and C=C vibrations.

Mechanism of Action: Angiotensin II Receptor Blockade

Valsartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT₁) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and eliciting its physiological responses. The (S)-enantiomer is primarily responsible for this blockade.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the chiral separation of Valsartan enantiomers using HPLC.

Conclusion

This technical guide has synthesized critical information on the chemical structure, physicochemical properties, synthesis, and analysis of D-Valsartan. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. The clear distinction in biological activity between the enantiomers underscores the importance of stereospecific considerations in the development and quality control of Valsartan and related pharmaceutical compounds. The diagrams presented offer a visual representation of the underlying biochemical pathway and a practical experimental workflow, further aiding in the comprehensive understanding of D-Valsartan's role as a key related substance to a vital therapeutic agent.

References

An In-depth Technical Guide to the Mechanism of Action of D-Valsartan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Valsartan (B143634) is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension, heart failure, and post-myocardial infarction.[1] It exists as two enantiomers, the pharmacologically active S-enantiomer (L-Valsartan) and the R-enantiomer (D-Valsartan).[] The therapeutic efficacy of valsartan is attributed to its ability to selectively antagonize the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II.[3] This guide delves into the stereoselective pharmacology of valsartan, presenting a detailed analysis of its mechanism of action at the molecular and cellular levels.

Core Mechanism of Action: AT1 Receptor Antagonism

The primary mechanism of action for valsartan is the selective and competitive antagonism of the angiotensin II type 1 (AT1) receptor.[3] Angiotensin II, a potent vasoconstrictor, mediates its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle, adrenal glands, and the heart.[1]

The Renin-Angiotensin System (RAS) and the Role of Angiotensin II

The RAS is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the principal effector of this system, induces a cascade of physiological responses upon binding to the AT1 receptor, including:

-

Vasoconstriction: Direct contraction of vascular smooth muscle, leading to an increase in blood pressure.

-

Aldosterone (B195564) Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and blood pressure.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine (B1679862) release from sympathetic nerve terminals.

-

Cellular Growth and Proliferation: Promotion of cardiac and vascular smooth muscle cell hypertrophy and fibrosis.

L-Valsartan: A Selective AT1 Receptor Antagonist

L-Valsartan competitively binds to the AT1 receptor, preventing angiotensin II from exerting its physiological effects. This blockade leads to vasodilation, reduced aldosterone secretion, and a decrease in overall blood pressure.[3] Notably, L-Valsartan exhibits a high degree of selectivity for the AT1 receptor over the AT2 receptor, with some reports indicating a 30,000-fold greater affinity for AT1.[3] This selectivity is crucial as the AT2 receptor is thought to mediate some counter-regulatory effects, including vasodilation and anti-proliferative actions.

D-Valsartan: An Angiotensin II Receptor Antagonist

D-Valsartan, the R-enantiomer, is also recognized as an antagonist of the angiotensin II receptor.[] However, detailed, publicly available studies quantifying its binding affinity and functional potency at the AT1 receptor are lacking. It is generally considered to be significantly less active than the L-enantiomer, which is why the S-form is the therapeutically used drug.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for L-Valsartan. No specific binding affinity (Ki, IC50) or functional antagonist potency (pA2) values for D-Valsartan were identified in the reviewed literature.

Table 1: Binding Affinity of L-Valsartan for the AT1 Receptor

| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |

| L-Valsartan | Ki | 2.38 nM | Rat aortic smooth muscle cell membranes | [¹²⁵I]-AII | [3] |

| L-Valsartan | pKi | 7.65 ± 0.12 | COS-7 cells expressing human AT1 receptor | [³H]-Angiotensin II | [4] |

Table 2: Functional Antagonist Potency of L-Valsartan

| Compound | Parameter | Value | Assay System | Reference |

| L-Valsartan | pA2 | 8.4 | Bovine adrenal glomerulosa (aldosterone release) | [3] |

Signaling Pathways and Experimental Workflows

Angiotensin II Signaling Pathway and Valsartan's Point of Intervention

The following diagram illustrates the canonical Gq-protein coupled signaling cascade initiated by angiotensin II binding to the AT1 receptor and the inhibitory action of valsartan.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound like D- or L-Valsartan.

Experimental Workflow for Calcium Mobilization Assay

This diagram illustrates the process of a functional assay to measure the antagonist activity of valsartan enantiomers by monitoring intracellular calcium levels.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized method for determining the binding affinity of valsartan enantiomers to the AT1 receptor.

-

Materials:

-

Cell membranes expressing the human AT1 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

-

Unlabeled ligands: Angiotensin II, L-Valsartan, D-Valsartan.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (typically at or below its Kd), and varying concentrations of the unlabeled test compound (D- or L-Valsartan) or Angiotensin II for determining non-specific binding.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a method to assess the functional antagonism of valsartan enantiomers by measuring changes in intracellular calcium.

-

Materials:

-

CHO or HEK293 cells stably expressing the human AT1 receptor.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist: Angiotensin II.

-

Antagonists: L-Valsartan, D-Valsartan.

-

-

Procedure:

-

Seed the AT1 receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the Fluo-4 AM dye in assay buffer, often containing probenecid, and incubate for approximately 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of the antagonist (D- or L-Valsartan) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Add a fixed concentration of Angiotensin II (typically the EC₈₀) to all wells and immediately measure the fluorescence intensity over time.

-

Data Analysis: Determine the inhibitory effect of the antagonist on the Angiotensin II-induced calcium flux. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀. For determining the pA₂, perform Schild analysis by measuring the dose-response curves of Angiotensin II in the presence of different fixed concentrations of the antagonist. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's dose-response curve.

-

Conclusion

L-Valsartan is a well-characterized, potent, and highly selective antagonist of the angiotensin II AT1 receptor. Its therapeutic effects are directly attributable to the blockade of this receptor, leading to the inhibition of the pressor and other detrimental effects of angiotensin II. While D-Valsartan is known to be an AT1 receptor antagonist, a significant gap exists in the publicly available literature regarding its quantitative binding affinity and functional potency. Further studies are required to fully elucidate the pharmacological profile of D-Valsartan and to definitively quantify its contribution, if any, to the overall therapeutic and side-effect profile of valsartan preparations. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.

References

The Pharmacological Profile of D-Valsartan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valsartan (B143634), a potent and selective angiotensin II receptor blocker (ARB), is widely utilized in the management of hypertension and heart failure. As a chiral molecule, it exists as two enantiomers: L-valsartan (the S-enantiomer) and D-valsartan (the R-enantiomer). The commercially available and therapeutically active form is L-valsartan. D-valsartan is recognized as a pharmacologically active impurity and is used for pharmacodynamic comparisons.[] This technical guide provides a comprehensive overview of the pharmacological profile of valsartan, with a primary focus on the well-characterized L-enantiomer due to the limited availability of public data on D-valsartan. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of relevant pathways and workflows to support research and development activities.

Introduction to D-Valsartan

D-valsartan, the (R)-enantiomer of valsartan, is classified as a related compound and impurity in pharmaceutical preparations of valsartan.[2] While it is known to be an antagonist of the angiotensin II receptor, comprehensive public data on its specific receptor binding affinity, in vitro and in vivo potency, pharmacokinetics, and safety profile are scarce.[] Its primary role in the literature is as a comparator in pharmacodynamic studies.

Pharmacological Profile of L-Valsartan

The vast majority of pharmacological research has been conducted on L-valsartan, the active pharmaceutical ingredient.

Receptor Binding Affinity

L-valsartan is a highly selective antagonist for the angiotensin II type 1 (AT1) receptor.[3][4] It exhibits a significantly lower affinity for the angiotensin II type 2 (AT2) receptor.[3][4]

Table 1: Receptor Binding Affinity of L-Valsartan

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki (AT1) | 2.38 nM | Rat aortic smooth muscle cell membranes | [125I]-Angiotensin II | [3] |

| Selectivity (AT1 vs. AT2) | ~30,000-fold | Human myometrial membranes | [125I]-Angiotensin II | [3] |

| Kd | 1.44 nM | Rat aortic smooth muscle cell AT1 receptor | [3H]Valsartan | [5] |

| pKi (AT1) | 7.65 ± 0.12 | COS-7 cells expressing wild-type AT1 receptors | [3H]-Angiotensin II | [6] |

In Vitro Efficacy

L-valsartan effectively antagonizes angiotensin II-induced physiological responses in various in vitro models.

Table 2: In Vitro Functional Antagonism of L-Valsartan

| Assay | Parameter | Value | Cell/Tissue System | Reference |

| Angiotensin II-induced Aldosterone (B195564) Release | pA2 | 8.4 | Bovine adrenal glomerulosa | |

| Angiotensin II-mediated Vasoconstriction | Insurmountable Antagonism | - | Human internal mammary arteries | [7] |

In Vivo Efficacy

In animal models of hypertension, L-valsartan demonstrates potent and dose-dependent blood pressure-lowering effects.[4]

Table 3: In Vivo Antihypertensive Efficacy of L-Valsartan

| Animal Model | Route of Administration | Effective Dose | Effect | Reference |

| Renal Hypertensive Rats (2K1C) | Oral | 3-30 mg/kg | Dose-dependent reduction in blood pressure | |

| Spontaneously Hypertensive Rats (SHR) | Oral | 3-30 mg/kg | Dose-dependent reduction in blood pressure | |

| Renal Hypertensive Dogs (2K1C) | Oral | 30 mg/kg | Decrease in blood pressure |

Pharmacokinetics

The pharmacokinetic profile of L-valsartan is characterized by rapid absorption and elimination primarily through feces.

Table 4: Pharmacokinetic Parameters of L-Valsartan in Humans

| Parameter | Value | Conditions | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | Oral administration | [8][9] |

| Absolute Bioavailability | ~25% | Oral administration | |

| Elimination Half-life (t1/2) | ~6-9 hours | Oral administration | [4] |

| Protein Binding | ~95% | - | |

| Metabolism | Minimal, ~20% of dose recovered as metabolites | - | |

| Primary Metabolite | Valeryl 4-hydroxy valsartan (inactive) | - | |

| Excretion | ~83% in feces, ~13% in urine | Oral solution |

Pharmacodynamics

L-valsartan's antihypertensive effect is achieved through the blockade of the renin-angiotensin-aldosterone system (RAAS). Blockade of the AT1 receptor leads to vasodilation and reduced aldosterone secretion, resulting in decreased blood pressure.[10]

Safety Profile

L-valsartan is generally well-tolerated, with a side-effect profile comparable to placebo.[11][12][13] Adverse reactions are typically mild and transient.[11][12][13]

Common Adverse Events:

-

Dizziness

-

Headache

-

Fatigue

Serious but Rare Adverse Events:

-

Hypotension[11]

-

Impaired Renal Function[11]

-

Hyperkalemia[11]

-

Fetal Toxicity (contraindicated in pregnancy)[11]

Experimental Protocols

AT1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., D-valsartan) for the AT1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the AT1 receptor (e.g., rat aortic smooth muscle cells or transfected cell lines).

-

Harvest cells and homogenize in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competition Binding Assay:

-

Incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor ligand (e.g., [125I]-Angiotensin II).

-

Add increasing concentrations of the unlabeled test compound.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the bound ligand using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro Vascular Contraction Assay

Objective: To assess the functional antagonist activity of a test compound on angiotensin II-induced vasoconstriction.

Methodology:

-

Tissue Preparation:

-

Isolate arteries (e.g., human internal mammary arteries or rabbit aorta) and cut into rings.

-

Mount the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

-

Functional Assay:

-

Pre-incubate the arterial rings with the test compound at various concentrations for a defined period.

-

Generate a cumulative concentration-response curve for angiotensin II by adding increasing concentrations of the agonist to the organ bath.

-

Measure the isometric tension of the arterial rings.

-

-

Data Analysis:

-

Compare the angiotensin II concentration-response curves in the absence and presence of the test compound.

-

A rightward shift in the curve indicates competitive antagonism, while a reduction in the maximum response suggests insurmountable antagonism.[7]

-

Mandatory Visualizations

Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway and Site of D-Valsartan Action.

Caption: Experimental Workflow for AT1 Receptor Competition Binding Assay.

Conclusion

D-valsartan is a recognized pharmacologically active enantiomer of valsartan that acts as an antagonist at the AT1 receptor. However, a detailed, publicly available pharmacological profile is lacking. The extensive data available for L-valsartan provides a robust framework for understanding the therapeutic effects and potential liabilities of AT1 receptor antagonism. Further research is warranted to fully elucidate the specific pharmacological characteristics of D-valsartan and its contribution, if any, to the overall clinical profile of valsartan drug products. This guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and providing standardized protocols for further investigation.

References

- 2. japsonline.com [japsonline.com]

- 3. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of valsartan, an angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Functional antagonism of different angiotensin II type I receptor blockers in human arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Preclinical and clinical profile of Valsartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

D-Valsartan Receptor Binding Affinity Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of Valsartan (B143634), with a specific focus on its stereoisomers, at the Angiotensin II Type 1 (AT1) receptor. The document details the signaling pathways associated with the AT1 receptor, presents quantitative binding data, and outlines comprehensive experimental protocols for conducting binding affinity studies.

Introduction to Valsartan and the AT1 Receptor

Valsartan is a potent and highly selective Angiotensin II Receptor Blocker (ARB) widely used in the treatment of hypertension and heart failure. It functions by competitively inhibiting the binding of the vasoconstrictor peptide, angiotensin II, to the AT1 receptor, thereby blocking the downstream signaling that leads to increased blood pressure.[1]

Valsartan is a chiral molecule and exists as two enantiomers: (S)-Valsartan (also referred to as L-Valsartan) and (R)-Valsartan (D-Valsartan). The commercially available drug is the active (S)-enantiomer. The pharmacological activity of Valsartan is highly dependent on its stereochemistry, with the AT1 receptor demonstrating significant selectivity for the (S)-enantiomer. This guide will explore the quantitative basis for this selectivity.

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the primary physiological and pathophysiological effects of angiotensin II.[2] Upon activation, the AT1 receptor couples primarily to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, cellular proliferation, and inflammation.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity. The data overwhelmingly shows that (S)-Valsartan has a high affinity for the AT1 receptor, while the affinity of (R)-Valsartan (D-Valsartan) is negligible by comparison, highlighting the receptor's stereoselectivity.

Table 1: Binding Affinity of (S)-Valsartan for the AT1 Receptor

| Parameter | Value (nM) | Species / Tissue System | Radioligand | Reference(s) |

| Ki | 2.38 | Rat aortic smooth muscle cell membranes | [¹²⁵I]-Angiotensin II | [3][4] |

| Kd | 1.44 | Rat aortic smooth muscle cell AT1 receptor | [³H]-Valsartan | [2] |

| Kd | 0.88 | CHO cells expressing human recombinant AT1 receptors | [³H]-Valsartan | [5] |

| pKi | 7.65 ± 0.12 | COS-7 cells expressing wild type AT1 receptors | [³H]-Angiotensin II | [6][7] |

| pKi | 7.89 ± 0.04 | Human AT1 Receptor | [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II | [8] |

Note: pKi can be converted to Ki using the formula: Ki = 10-pKi M. For example, a pKi of 7.65 corresponds to a Ki of approximately 22.4 nM.

Table 2: Binding Affinity of (R)-Valsartan (D-Valsartan)

| Parameter | Value | Notes |

| Ki / Kd | Not commonly reported | The (R)-enantiomer is the pharmacologically inactive form of Valsartan. Its affinity for the AT1 receptor is significantly lower than the (S)-enantiomer. Studies report that (S)-Valsartan is approximately 30,000 times more selective for the AT1 receptor over the AT2 receptor, and the vast majority of this selective, high-affinity binding is attributable to the (S)-enantiomer alone.[1][3][9] |

Experimental Protocols: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound like D-Valsartan, a competitive radioligand binding assay is the standard method. This protocol describes the displacement of a known high-affinity radioligand from the AT1 receptor by the unlabeled test compound.

Objective: To determine the inhibition constant (Ki) of D-Valsartan for the Angiotensin II Type 1 (AT1) receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human AT1 receptor (e.g., CHO-AT1 or HEK293-AT1).

-

Radioligand: [¹²⁵I]-(Sar¹,Ile⁸)-Angiotensin II or [³H]-Valsartan, used at a concentration close to its Kd.

-

Test Compound: D-Valsartan, prepared in a series of dilutions.

-

Reference Compound: (S)-Valsartan or Angiotensin II for defining non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates, vacuum filtration manifold, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation counter or gamma counter.

Methodology:

-

Membrane Preparation:

-

Homogenize cells expressing the AT1 receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C until use.

-

-

Assay Setup (96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of diluted cell membranes.

-

Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled reference compound (e.g., 10 µM (S)-Valsartan), 50 µL of radioligand solution, and 100 µL of diluted cell membranes.

-

Competitive Binding Wells: Add 50 µL of each D-Valsartan dilution, 50 µL of radioligand solution, and 100 µL of diluted cell membranes. (Perform in triplicate for each concentration).

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by vacuum filtration of the plate contents through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters 3-4 times with ice-cold wash buffer to remove non-specifically trapped radioligand.

-

-

Quantification:

-

Dry the filter mat.

-

Measure the radioactivity retained on each filter disc using a suitable counter (e.g., liquid scintillation counter for ³H or gamma counter for ¹²⁵I).

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the D-Valsartan concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of D-Valsartan that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Experimental Workflow Visualization

Conclusion

The interaction between Valsartan and the Angiotensin II Type 1 receptor is characterized by high affinity and remarkable stereoselectivity. Quantitative binding studies consistently demonstrate that the pharmacological activity resides in the (S)-enantiomer, which binds to the AT1 receptor with nanomolar affinity. The (R)-enantiomer, D-Valsartan, exhibits a significantly lower, often negligible, binding affinity. This pronounced selectivity underscores the precise structural requirements for ligand recognition at the AT1 receptor binding site and is a critical consideration in the synthesis and quality control of Valsartan as a therapeutic agent. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess the binding characteristics of novel ARBs or to study the specific interactions of enantiomers with the AT1 receptor.

References

- 1. Angiotensin II antagonism in clinical practice: experience with valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]

- 5. Interaction between the partially insurmountable antagonist valsartan and human recombinant angiotensin II type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

A Deep Dive into the Chiral Separation of Valsartan Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed for the chiral separation of Valsartan (B143634) enantiomers. Valsartan, an angiotensin II receptor blocker, is therapeutically administered as the (S)-enantiomer. Consequently, the accurate quantification of the inactive and potentially harmful (R)-enantiomer is a critical aspect of quality control in the pharmaceutical industry. This document details the established techniques of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), and explores the application of Supercritical Fluid Chromatography (SFC) for the enantioselective analysis of Valsartan.

Introduction to Chirality in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the pair of mirror-image molecules, often exhibit different pharmacological and toxicological profiles. For Valsartan, the therapeutic activity resides in the (S)-enantiomer, which selectively blocks the angiotensin II AT1 receptor, leading to vasodilation and a reduction in blood pressure. The (R)-enantiomer is considered an impurity and its presence in the final drug product must be strictly controlled. Regulatory agencies worldwide mandate the development and validation of stereoselective analytical methods to ensure the enantiomeric purity of chiral drugs.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a cornerstone technique for the enantioselective separation of pharmaceuticals. The use of chiral stationary phases (CSPs) is the most common approach, enabling the differential interaction of enantiomers with the stationary phase, leading to their separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have proven to be highly effective for the resolution of Valsartan enantiomers.

Quantitative Data for HPLC Methods

The following table summarizes key quantitative data from various validated HPLC methods for the chiral separation of Valsartan enantiomers.

| Parameter | Method 1 | Method 2 | Method 3 |

| Chiral Stationary Phase | Chiralpak AD-H (amylose-based) | Lux Cellulose-1 (cellulose-based) | CHIRALCEL OD-H (cellulose-based) |

| Resolution (Rs) | ≥ 3.2[1] | > 2.0[2] | > 2.0[2] |

| Limit of Detection (LOD) | 200 ng/mL for (R)-enantiomer[1] | Not Reported | Not Reported |

| Limit of Quantitation (LOQ) | 600 ng/mL for (R)-enantiomer[1] | Not Reported | Not Reported |

| Analysis Time | < 15 minutes | ~18 minutes (at 0.8 mL/min)[2] | ~12 minutes (at 0.8 mL/min)[2] |

Detailed Experimental Protocols for HPLC

Method 1: Based on a validated method using a Chiralpak AD-H column.

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve Valsartan in methanol (B129727) to a concentration of 1.0 mg/mL.

-

Expected Elution Order: (R)-enantiomer followed by (S)-enantiomer (Valsartan).

Method 2: As per the USP Monograph for Valsartan Chiral Impurities. [2]

-

Column: Lux 5 µm Cellulose-1 or CHIRALCEL 5 µm OD-H (250 x 4.6 mm)

-

Mobile Phase: Per USP monograph (typically a mixture of a hydrocarbon like n-hexane, an alcohol modifier, and an acidic additive)

-

Flow Rate: 0.8 mL/min (can be increased to 1.0 mL/min to reduce run time)[2]

-

Detection: UV

-

System Suitability: Resolution between Valsartan Related Compound A ((R)-enantiomer) and Valsartan should be not less than 2.0.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis offers a high-efficiency alternative to HPLC for chiral separations. In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are widely used chiral selectors that form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and, consequently, their separation.

Quantitative Data for CE Methods

The table below presents quantitative data for CE-based chiral separation of Valsartan enantiomers.

| Parameter | Method 1 | Method 2 |

| Chiral Selector | Acetyl-β-cyclodextrin (A-β-CD) | β-cyclodextrin (β-CD) |

| Resolution (Rs) | Not explicitly stated, but successful separation achieved | 1.64[3] |

| Limit of Detection (LOD) | 0.01% of a 1 mg/mL solution[3] | 1.25 µg/mL |

| Limit of Quantitation (LOQ) | 0.05% of a 1 mg/mL solution[3] | 2.5 µg/mL |

| Analysis Time | Not specified | < 20 minutes |

Detailed Experimental Protocols for CE

Method 1: Using Acetyl-β-cyclodextrin as a chiral selector. [3]

-

Capillary: Fused-silica, 50 µm i.d., 64 cm total length (56 cm effective length)

-

Background Electrolyte (BGE): 25 mM phosphate (B84403) buffer (pH 8.0) containing 10 mM Acetyl-β-cyclodextrin

-

Applied Voltage: +30 kV

-

Temperature: 30°C

-

Detection: UV

-

Internal Standard: Ibuprofen

Method 2: Using β-cyclodextrin as a chiral selector. [3]

-

Capillary: Untreated fused-silica, 75 µm i.d., 60 cm effective length

-

Background Electrolyte (BGE): 30 mmol/L sodium acetate (B1210297) buffer (pH 4.50) containing 18 mg/mL β-cyclodextrin

-

Applied Voltage: 20 kV

-

Injection: 10 s

-

Detection: UV at 254 nm

Supercritical Fluid Chromatography (SFC) - A Powerful Alternative

Proposed Starting Method for Chiral SFC of Valsartan

The following table outlines a proposed starting point for the development of a chiral SFC method for Valsartan, based on common practices for similar compounds.

| Parameter | Proposed Condition |

| Chiral Stationary Phase | Chiralpak IA, IB, or IC (immobilized polysaccharide-based) |

| Mobile Phase | CO2 / Methanol with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) |

| Gradient | 5% to 40% Methanol over 5 minutes |

| Flow Rate | 3 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detection | UV |

Mechanism of Chiral Recognition

The enantioselective separation of Valsartan is primarily achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (either the CSP in HPLC/SFC or the cyclodextrin (B1172386) in CE). The "three-point interaction model" is a widely accepted concept explaining chiral recognition. This model postulates that for effective chiral discrimination, there must be at least three simultaneous points of interaction between the analyte and the chiral selector, with at least one of these interactions being stereochemically dependent.

In the case of polysaccharide-based CSPs, these interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. For cyclodextrins in CE, the separation is based on the differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin and interactions with the hydroxyl groups at the rim of the cyclodextrin.

Visualizing Experimental and Logical Workflows

General Workflow for Chiral Method Development

The following diagram illustrates a typical workflow for the development of a chiral separation method.

Caption: A generalized workflow for chiral method development.

Proposed Chiral Recognition Mechanism with β-Cyclodextrin

The diagram below illustrates the conceptual mechanism of chiral recognition of Valsartan enantiomers by a β-cyclodextrin molecule.

References

D-Valsartan: A Comprehensive Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of Valsartan. The information presented is primarily based on studies of the active L-enantiomer, as specific stability data for D-Valsartan is not extensively available in the public domain. However, the degradation pathways are expected to be largely analogous due to the stability of the chiral center during the primary degradation reactions. This document details the effects of various stress conditions, outlines the structures of known degradation products, and provides detailed experimental protocols for stability testing.

Executive Summary

Valsartan, a potent angiotensin II receptor antagonist, is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. Understanding these degradation pathways is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This guide summarizes key findings from forced degradation studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the degradation mechanisms to support drug development and stability assessment programs.

Quantitative Stability Data

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. The following tables summarize the quantitative data from various stress testing experiments on Valsartan.

Table 1: Summary of Valsartan Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 1 M HCl | 60°C | 6 hours | 23.61 | [1] |

| Acid Hydrolysis | 1 M HCl | Reflux (2h) | 2 hours | 6.89 (DP1) & 58.35 (DP2) | |

| Alkaline Hydrolysis | 1 M NaOH | 60°C | 6 hours | No additional peak | [1] |

| Alkaline Hydrolysis | 0.1 M NaOH | Room Temp | 2 hours | 21.38 | |

| Oxidative Degradation | 7% H₂O₂ | 60°C | 6 hours | 19.77 | [1] |

| Oxidative Degradation | 10% H₂O₂ | Not Specified | Not Specified | 6.25 (DP1) & 14.22 (DP2) | |

| Thermal Degradation | Dry Heat | 60°C | 6 hours | No additional peak | [1] |

| Photolytic Degradation | 254 nm UV light | Not Specified | 8 hours | No significant degradation | [1] |

| Photocatalytic (TiO₂) | Simulated Solar Light | Not Specified | Not Specified | k = 0.205 min⁻¹ | [2] |

| Photocatalytic (g-C₃N₄) | Simulated Solar Light | Not Specified | Not Specified | k = 0.028 min⁻¹ | [2] |

DP = Degradation Product. The percentages for DP1 and DP2 in some studies refer to the relative peak areas of the degradation products in the chromatogram.

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are crucial for replicating and validating stability-indicating assays. The following sections provide protocols for key forced degradation experiments performed on Valsartan.

Acidic Hydrolysis

-

Objective: To assess the stability of Valsartan in an acidic environment.

-

Protocol:

-

Prepare a stock solution of Valsartan (e.g., 0.05 mg/mL).[1]

-

Treat 5 mL of the stock solution with 5 mL of 1 M HCl.[1]

-

Place the mixture in a water bath maintained at 60°C for 6 hours.[1]

-

After the incubation period, neutralize the solution with 5 mL of 1 M NaOH.[1]

-

Dilute the final solution with the mobile phase to the initial concentration before analysis by a stability-indicating HPLC method.[1]

-

Alkaline Hydrolysis

-

Objective: To evaluate the stability of Valsartan in a basic environment.

-

Protocol:

Oxidative Degradation

-

Objective: To determine the susceptibility of Valsartan to oxidation.

-

Protocol:

Thermal Degradation

-

Objective: To investigate the effect of dry heat on the stability of solid Valsartan.

-

Protocol:

Photolytic Degradation

-

Objective: To assess the photostability of solid Valsartan.

-

Protocol:

Degradation Pathways and Mechanisms

Forced degradation studies have identified several key degradation pathways for Valsartan. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Hydrolytic Degradation Pathway

Under acidic conditions, Valsartan primarily undergoes hydrolysis of the amide bond, leading to the formation of two main degradation products.[3]

Photocatalytic Degradation Pathways (g-C₃N₄)

In the presence of a g-C₃N₄ photocatalyst and simulated solar light, Valsartan degrades through several pathways, including decarboxylation, hydroxylation, and C-N bond cleavage.[2][4]

Photodegradation Pathway

Upon exposure to UV-Vis radiation, Valsartan can undergo decarboxylation to form DP-1, which can further degrade through the loss of nitrogen from the tetrazole ring and cyclization to form DP-2.[5]

Structure of Major Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation mechanism and for the development of stability-indicating analytical methods.

Table 2: Structures of Identified Valsartan Degradation Products

| Degradation Product ID | Chemical Name | Molecular Formula | Molecular Weight (m/z) | Formation Condition | Reference |

| DP-Val-1 | N-pentanoyl-N-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)valine | C₂₄H₂₈N₅O₃ | 434.2195 [M+H]⁺ | Base Hydrolysis | [6] |

| DP-Val-2 | 2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid | C₁₄H₁₁N₄O₂ | 267.0892 [M+H]⁺ | Base Hydrolysis | [6] |

| DP-Val-3 | ((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)valine | Not Specified | Not Specified | Acid Hydrolysis | [6] |

| DP-1 (Photodegradation) | N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide | Not Specified | Not Specified | Photodegradation | [5] |

| DP-2 (Photodegradation) | N-(diazirino[1,3-f]phenanthridin-4-ylmethyl)-N-isobutylpentanamide | Not Specified | Not Specified | Photodegradation | [5] |

Conclusion

This technical guide provides a consolidated resource for understanding the stability and degradation of Valsartan. The data and protocols presented are essential for the development of robust pharmaceutical formulations and for the establishment of effective stability-indicating analytical methods. While the focus of the available literature is on the L-enantiomer of Valsartan, the fundamental degradation pathways involving the amide linkage and the biphenyl-tetrazole moiety are expected to be similar for D-Valsartan. Further studies specifically investigating the stability of D-Valsartan would be beneficial to confirm any potential stereospecific degradation. Researchers and drug development professionals are encouraged to use this guide as a foundation for their stability studies and to ensure the development of high-quality, safe, and effective Valsartan-containing products.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaji.net [oaji.net]

Inactive Enantiomer of Valsartan: A Technical Deep Dive into the D-Form's Pharmacological Profile

For Immediate Release

[City, State] – December 18, 2025 – While the (S)-enantiomer of Valsartan is widely recognized for its potent angiotensin II type 1 (AT1) receptor antagonism in the management of hypertension and heart failure, its stereoisomer, the (D)-enantiomer, is considered pharmacologically inactive. This technical guide provides a comprehensive overview of the existing, albeit limited, scientific knowledge surrounding the inactive properties of the D-enantiomer of Valsartan, targeting researchers, scientists, and professionals in drug development.

Executive Summary

Valsartan, a widely prescribed angiotensin II receptor blocker (ARB), exists as a pair of enantiomers due to a single chiral center. The therapeutic efficacy of Valsartan is exclusively attributed to the (S)-enantiomer, which exhibits high-affinity binding to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] In contrast, the (D)-enantiomer, also referred to as the (R)-enantiomer or Valsartan impurity A, is generally regarded as the inactive form. This guide synthesizes the available data on the D-enantiomer's pharmacological characteristics, details relevant experimental protocols, and provides visual representations of key concepts.

Stereoselectivity and the AT1 Receptor

The biological activity of Valsartan is highly stereoselective. The therapeutic action is mediated by the specific interaction of the (S)-enantiomer with the AT1 receptor.[3] While comprehensive studies quantifying the binding affinity of the D-enantiomer are scarce in publicly available literature, the significant difference in pharmacological activity between the two enantiomers underscores the highly specific nature of the ligand-receptor interaction.

Quantitative Analysis of Enantiomeric Activity

Data directly comparing the binding affinities and functional potencies of the (S)- and (D)-enantiomers of Valsartan are not extensively reported in peer-reviewed literature. However, the established high affinity of the (S)-enantiomer provides a benchmark for the presumed low affinity of the (D)-enantiomer.

Table 1: Binding Affinity of (S)-Valsartan at the AT1 Receptor

| Parameter | Value | Species/Tissue | Radioligand |

| Ki | 2.38 nM | Rat aortic smooth muscle cell membranes | [125I]-Angiotensin II |

Source: Criscione et al., 1993[3]

The lack of readily available Ki or IC50 values for the D-enantiomer in competitive binding assays against the AT1 receptor is a notable gap in the current body of research. The D-enantiomer is often utilized in pharmacodynamic comparisons as a negative control, implying that its activity is negligible at therapeutic concentrations of the S-enantiomer.[3]

Experimental Protocols

To discern the pharmacological activity of the Valsartan enantiomers, specific in vitro assays are employed. These protocols are fundamental for determining binding affinity and functional antagonism at the AT1 receptor.

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is a standard method to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of the D-enantiomer of Valsartan for the AT1 receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the AT1 receptor (e.g., from rat aortic smooth muscle cells).

-

Radioligand: [125I]-Angiotensin II.

-

(S)-Valsartan (as a positive control).

-

(D)-Valsartan (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of [125I]-Angiotensin II and varying concentrations of the unlabeled competitor (D-Valsartan or S-Valsartan).

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for AT1 Receptor Antagonism

Functional assays measure the ability of a compound to inhibit the biological response induced by an agonist.

Objective: To assess the potency of the D-enantiomer of Valsartan in inhibiting Angiotensin II-induced downstream signaling.

Example Assay: Calcium Mobilization Assay

-

Cell Culture: Culture cells expressing the AT1 receptor (e.g., CHO-K1 cells) in a suitable medium.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: Incubate the cells with varying concentrations of the D-enantiomer of Valsartan.

-

Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II.

-

Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Determine the concentration of the D-enantiomer required to inhibit the Angiotensin II-induced calcium mobilization by 50% (IC50).

Signaling Pathways

The therapeutic effect of (S)-Valsartan is achieved by blocking the Angiotensin II signaling pathway at the AT1 receptor. This prevents a cascade of downstream events that lead to vasoconstriction and increased blood pressure. The presumed inactivity of the D-enantiomer means it does not significantly interfere with this pathway.

References

D-Valsartan as a Reference Standard in Pharmaceutical Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for the treatment of hypertension and heart failure. The therapeutic efficacy of Valsartan is attributed to its (S)-enantiomer, L-Valsartan. However, during the synthesis of the active pharmaceutical ingredient (API), the formation of the (R)-enantiomer, D-Valsartan, as a chiral impurity is possible. Regulatory bodies worldwide mandate the strict control of chiral impurities in drug substances and products. Therefore, the accurate identification and quantification of D-Valsartan are critical for ensuring the safety and efficacy of Valsartan-containing medicines. This technical guide provides a comprehensive overview of the use of D-Valsartan as a reference standard in the analytical testing of Valsartan.

Physicochemical Properties of D-Valsartan

D-Valsartan, also known as Valsartan EP Impurity A or Valsartan USP Related Compound A, is the enantiomer of L-Valsartan.[1][2] As an enantiomer, it shares the same molecular formula and weight as L-Valsartan but differs in the spatial arrangement of its atoms.

| Property | Value | Reference |

| Chemical Name | (R)-N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-valine | [1] |

| Synonyms | (R)-Valsartan, ent-Valsartan, Valsartan EP Impurity A, Valsartan USP Related Compound A | [1][2][3] |

| CAS Number | 137862-87-4 | [1][2][3] |

| Molecular Formula | C₂₄H₂₉N₅O₃ | [1][2][3] |

| Molecular Weight | 435.52 g/mol | [2][3] |

Characterization of D-Valsartan Reference Standard

A D-Valsartan reference standard is a highly purified and well-characterized material essential for the validation of analytical methods and the accurate quantification of this impurity in Valsartan drug substance and product. Suppliers of D-Valsartan reference standards provide a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data.[4][5]

Typical Characterization Data for D-Valsartan Reference Standard

| Analytical Technique | Purpose | Typical Specification | Reference |

| ¹H-NMR | Structural Confirmation and Identification | Conforms to the structure of D-Valsartan | [4][5] |

| Mass Spectrometry (MS) | Confirmation of Molecular Weight | Conforms to the molecular weight of D-Valsartan | [4][5] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | >98% | [3] |

| Infrared Spectroscopy (IR) | Functional Group Identification | Conforms to the structure of D-Valsartan | [4][5] |

| Thermogravimetric Analysis (TGA) | Water Content and Thermal Stability | Report value | [4] |

Experimental Protocols

Accurate determination of D-Valsartan as an impurity in L-Valsartan requires robust and validated analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE) are the most common techniques employed for this purpose.

Chiral HPLC Method for Separation of Valsartan Enantiomers

This protocol is based on established methods for the enantiomeric separation of Valsartan.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose-based stationary phase), 250 x 4.6 mm, 5 µm or equivalent |

| Mobile Phase | n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation:

-

D-Valsartan Reference Standard Stock Solution: Accurately weigh and dissolve D-Valsartan reference standard in the mobile phase to obtain a known concentration.

-

L-Valsartan Test Sample Solution: Accurately weigh and dissolve the L-Valsartan sample in the mobile phase.

-

System Suitability Solution: Prepare a solution containing both L-Valsartan and D-Valsartan to verify the resolution and performance of the chromatographic system.

Analytical Workflow for Chiral Purity Testing

Angiotensin II Receptor Signaling Pathway

Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to increased blood pressure. By antagonizing this receptor, Valsartan prevents these effects.

Conclusion

The use of a well-characterized D-Valsartan reference standard is indispensable for the reliable quality control of Valsartan. It enables the development, validation, and routine application of analytical methods to ensure that the levels of this chiral impurity are within the stringent limits set by regulatory authorities. This, in turn, guarantees the quality, safety, and efficacy of Valsartan drug products for patients worldwide.

References

- 1. Valsartan EP Impurity A | 137862-87-4 | SynZeal [synzeal.com]

- 2. Valsartan EP Impurity A | CAS No- 137862-87-4 | Simson Pharma Limited [simsonpharma.com]

- 3. clearsynth.com [clearsynth.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Valsartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

In Vivo Metabolic Fate of Valsartan: A Technical Guide

Disclaimer: This technical guide focuses on the metabolic fate of L-valsartan, the therapeutically active S-enantiomer, which is commonly referred to as valsartan (B143634) in scientific literature. Extensive searches for specific in vivo metabolic data on D-valsartan did not yield substantive results, indicating a lack of publicly available research on this specific enantiomer. The following information pertains to L-valsartan and is presented as the most relevant available data for researchers, scientists, and drug development professionals.

Introduction

Valsartan is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension, heart failure, and post-myocardial infarction. It is administered as the active L-enantiomer. The in vivo metabolic fate of valsartan is characterized by minimal biotransformation, with the majority of the drug excreted unchanged. This guide provides a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) profile, focusing on quantitative data and experimental methodologies.

Absorption and Distribution

Following oral administration, valsartan is rapidly absorbed, with peak plasma concentrations reached within 2 to 4 hours. The absolute bioavailability of the capsule formulation is approximately 25%.[1][2] Food has been shown to decrease the area under the curve (AUC) by about 40% and the maximum concentration (Cmax) by about 50%.[1][2] Valsartan exhibits a high degree of binding to serum proteins, approximately 95%, primarily to albumin.[1] The steady-state volume of distribution is relatively small, around 17 liters, which suggests limited distribution into tissues.[1]

Metabolism

Valsartan undergoes minimal metabolism in the liver.[1] Only about 20% of a dose is recovered as metabolites.[1] The primary and only significant metabolite identified is valeryl 4-hydroxy valsartan.[1][3] This metabolite is pharmacologically inactive, with an affinity for the AT1 receptor that is 200 times lower than that of the parent compound.[2]

In vitro studies utilizing human liver microsomes have identified Cytochrome P450 2C9 (CYP2C9) as the sole enzyme responsible for the 4-hydroxylation of valsartan to form its primary metabolite.[3][4] Despite the involvement of CYP2C9, the potential for clinically significant drug-drug interactions mediated by this enzyme is considered low due to the limited extent of valsartan's metabolism.[3][4]

Metabolic Pathway of L-Valsartan

The primary metabolic transformation of L-valsartan is the hydroxylation of the valeryl moiety.

Excretion

The primary route of elimination for valsartan and its metabolite is through biliary excretion into the feces.[2] Following a single oral dose of radiolabeled valsartan, approximately 83% of the dose is recovered in the feces and about 13% in the urine.[1] The majority of the excreted drug is in its unchanged form.[1][2]

Quantitative Metabolic Data

The following tables summarize the key quantitative parameters related to the metabolism and pharmacokinetics of L-valsartan in humans.

Table 1: Pharmacokinetic Parameters of L-Valsartan in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [2] |

| Absolute Bioavailability (capsule) | ~25% (range 10-35%) | [1] |

| Protein Binding | ~95% | [1] |

| Volume of Distribution (steady state) | ~17 Liters | [1] |

| Elimination Half-life | ~6 hours | [1] |

| Total Body Clearance (intravenous) | ~2.2 L/h | [5] |

| Renal Clearance | ~0.62 L/h (~30% of total clearance) | [1] |

Table 2: Excretion and Metabolism of a Single Oral Dose of L-Valsartan

| Parameter | Percentage of Dose | Reference |

| Recovery in Feces | ~83% | [1] |

| Recovery in Urine | ~13% | [1] |

| Dose Recovered as Metabolites | ~20% | [1] |

| Dose Recovered as Valeryl 4-hydroxy valsartan | ~9% | [1][2] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is a standard method to identify the enzymes responsible for the metabolism of a drug candidate.

-

Incubation: L-valsartan is incubated with pooled human liver microsomes in the presence of an NADPH-generating system.

-

Reaction Conditions: The incubation mixture typically contains potassium phosphate (B84403) buffer, magnesium chloride, and the NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Inhibitor Screening: To identify specific CYP isozymes, the incubation is performed in the presence of known selective inhibitors for different CYP enzymes (e.g., diclofenac (B195802) for CYP2C9).[4]

-

Recombinant Enzymes: Further confirmation is obtained by incubating valsartan with specific recombinant human CYP enzymes (e.g., CYP2C9, CYP3A4, etc.).[3]

-

Sample Analysis: The reaction is terminated, and the samples are analyzed by a validated analytical method, such as LC-MS/MS, to quantify the formation of the metabolite (valeryl 4-hydroxy valsartan).[6]

-

Kinetic Analysis: Enzyme kinetics (Km and Vmax) are determined by incubating varying concentrations of valsartan with the microsomes.[4]

Human Mass Balance Study

This in vivo study is crucial for understanding the overall disposition of a drug.

-

Study Population: A small cohort of healthy male volunteers is typically recruited.[7]

-

Dosing: A single oral dose of [14C]-radiolabeled valsartan is administered.

-

Sample Collection: Blood, urine, and feces are collected at predetermined intervals for several days to ensure complete recovery of the administered radioactivity.

-

Radioactivity Measurement: The total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting.

-

Metabolite Profiling: The collected samples are analyzed using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection and mass spectrometry to separate and identify the parent drug and its metabolites.

-